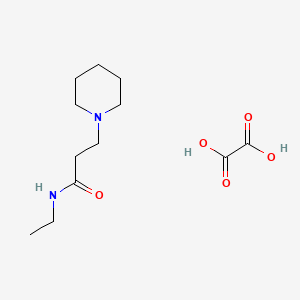

N-Ethyl-3-(1-piperidinyl)propanamide oxalate

CAS No.: 2108815-70-7

Cat. No.: VC3155051

Molecular Formula: C12H22N2O5

Molecular Weight: 274.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2108815-70-7 |

|---|---|

| Molecular Formula | C12H22N2O5 |

| Molecular Weight | 274.31 g/mol |

| IUPAC Name | N-ethyl-3-piperidin-1-ylpropanamide;oxalic acid |

| Standard InChI | InChI=1S/C10H20N2O.C2H2O4/c1-2-11-10(13)6-9-12-7-4-3-5-8-12;3-1(4)2(5)6/h2-9H2,1H3,(H,11,13);(H,3,4)(H,5,6) |

| Standard InChI Key | SMVCSYSBNPHOKJ-UHFFFAOYSA-N |

| SMILES | CCNC(=O)CCN1CCCCC1.C(=O)(C(=O)O)O |

| Canonical SMILES | CCNC(=O)CCN1CCCCC1.C(=O)(C(=O)O)O |

Introduction

Chemical Identity and Properties

N-Ethyl-3-(1-piperidinyl)propanamide oxalate is identified by its CAS registry number 2108815-70-7, functioning as a unique identifier in chemical databases and literature . The compound has a molecular formula of C12H22N2O5 with a molecular weight of 274 g/mol . Structurally, it consists of a piperidine ring connected to a propanamide group, with an ethyl substituent on the nitrogen atom of the amide. The compound exists as an oxalate salt, which typically enhances its stability and solubility compared to its free base form.

Physical Characteristics

While comprehensive physical data is limited in the available literature, N-Ethyl-3-(1-piperidinyl)propanamide oxalate likely exists as a crystalline white powder at room temperature, as is common for similar oxalate salts. The compound's oxalate form contributes to its relatively good stability under proper storage conditions.

Chemical Structure and Reactivity

The compound's structure features several key functional groups that define its chemical behavior:

-

A piperidine ring - a six-membered heterocyclic amine

-

A propanamide group - containing the amide functional group

-

An ethyl substituent on the nitrogen of the amide

-

An oxalate salt group - enhancing solubility and stability

This combination of functional groups creates a compound with potential reactivity at multiple sites, particularly at the amide and piperidine nitrogen centers.

Comparative Analysis with Related Compounds

To better understand N-Ethyl-3-(1-piperidinyl)propanamide oxalate's position within chemical space, it is valuable to compare it with structurally related compounds.

Comparison with N-ethyl-3-(4-methyl-1-piperazinyl)propanamide oxalate

A closely related compound is N-ethyl-3-(4-methyl-1-piperazinyl)propanamide oxalate (CAS No. 2108810-77-9). While similar in many aspects, this compound differs in that it contains a piperazine ring (with an additional nitrogen atom) rather than a piperidine ring. The comparative properties include:

| Property | N-Ethyl-3-(1-piperidinyl)propanamide oxalate | N-ethyl-3-(4-methyl-1-piperazinyl)propanamide oxalate |

|---|---|---|

| Molecular Formula | C12H22N2O5 | C12H23N3O5 |

| Molecular Weight | 274 g/mol | 289.33 g/mol |

| Structure | Piperidine ring | Piperazine ring with methyl substituent |

| CAS Number | 2108815-70-7 | 2108810-77-9 |

This comparison highlights how slight structural modifications can result in distinct compounds with potentially different pharmacological profiles.

Analytical Characterization

For proper identification and quality control of N-Ethyl-3-(1-piperidinyl)propanamide oxalate, various analytical techniques would typically be employed:

Spectroscopic Analysis

Standard spectroscopic methods likely used for characterization include:

-

Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

-

Infrared (IR) spectroscopy to identify functional groups

-

Mass Spectrometry for molecular weight confirmation

Chemical Identification Data

The compound can be uniquely identified through several standardized chemical identifiers:

-

CAS Registry Number: 2108815-70-7

-

Molecular Formula: C12H22N2O5

-

Exact Mass: 274 g/mol

Future Research Directions

Given the limited published information specifically about N-Ethyl-3-(1-piperidinyl)propanamide oxalate, several research directions could expand understanding of this compound:

-

Comprehensive pharmacological profiling to determine receptor binding affinities

-

Investigation of structure-activity relationships through systematic modification

-

Development of improved synthetic routes with higher yields and purity

-

Exploration of potential therapeutic applications based on biological activity screening

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume